3-Bromo-5-fluoropyridine
Description
Significance of Halogenated Pyridine (B92270) Scaffolds in Organic Chemistry and Drug Discovery
Halogenated pyridines are a critical class of compounds in the fields of organic synthesis and drug discovery. The presence of halogen atoms on the pyridine ring significantly influences the molecule's electronic properties, reactivity, and biological activity. kubikat.orgeurekalert.org These compounds serve as versatile starting materials for a wide array of chemical transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. kubikat.orgeurekalert.org This reactivity allows for the construction of more complex molecular architectures, a crucial aspect of developing new pharmaceuticals and agrochemicals. nsf.govchemrxiv.org
In medicinal chemistry, the incorporation of halogenated pyridines into drug candidates can enhance their therapeutic properties. nih.gov Halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. For instance, the strategic placement of halogen atoms can lead to improved efficacy and a more desirable pharmacokinetic profile. The prevalence of halogenated pyridine motifs in a wide range of bioactive molecules, from anticancer agents to treatments for neurological disorders, underscores their importance in drug development. chemimpex.com
Role of 3-Bromo-5-fluoropyridine as a Versatile Synthetic Intermediate
This compound, with its distinct arrangement of halogen substituents, is a highly valued intermediate in organic synthesis. The differential reactivity of the bromine and fluorine atoms allows for selective chemical modifications. This characteristic makes it an essential building block for creating a diverse range of more complex molecules. chemimpex.comchemimpex.com The compound's ability to participate in various chemical reactions, such as nucleophilic substitutions and cross-coupling reactions, makes it invaluable in constructing intricate molecular frameworks. chemimpex.cominnospk.com
This versatile compound serves as a cornerstone in the synthesis of active pharmaceutical ingredients (APIs). innospk.com Its application spans the development of treatments for a variety of conditions, including cancer, neurological disorders, and infectious diseases. chemimpex.cominnospk.com For example, 2-methoxy-3-bromo-5-fluoropyridine, a derivative of this compound, is a key fragment in the synthesis of the second-generation TRK inhibitor LOXO-195. google.com Beyond pharmaceuticals, this compound also finds utility in the agrochemical industry as an intermediate for creating new pesticides and herbicides. chemimpex.comchemimpex.com
Scope and Academic Relevance of Research on this compound
The academic and industrial interest in this compound is significant, driven by its utility in synthesizing novel compounds with potential therapeutic or agricultural applications. chemimpex.comchemimpex.com Research efforts are often focused on developing new synthetic methodologies that utilize this intermediate, as well as exploring its reactivity in various chemical transformations. innospk.com The development of efficient and selective halogenation techniques for pyridine rings remains a crucial area of investigation, with direct implications for the synthesis of compounds like this compound. nsf.govchemrxiv.orgnih.gov
The unique structural and electronic properties of this compound make it a subject of interest for studies aimed at understanding structure-activity relationships in medicinal chemistry. Researchers are actively exploring how the incorporation of this and related halogenated pyridine fragments into larger molecules influences their biological activity. xdbiochems.com The growing demand for specialized intermediates in the pharmaceutical and agrochemical sectors ensures that research into the synthesis and applications of this compound will remain a vibrant and relevant area of chemical science. innospk.com
| Property | Value |
| Molecular Formula | C5H3BrFN |
| Molecular Weight | 175.99 g/mol |
| CAS Number | 407-20-5 |
| Melting Point | 24-28 °C |
| Boiling Point | 152.5±20.0 °C at 760 mmHg |
| Density | 1.7±0.1 g/cm³ |
| Flash Point | 46.0±21.8 °C |
Table 1: Physicochemical Properties of this compound innospk.comchemsrc.com
| Reaction Type | Reagents | Product |
| Bromination | N-bromosuccinimide (NBS) or Bromine | This compound |
| Formylation (Vilsmeier-Haack) | POCl3, DMF | 3-bromo-5-fluoropicolinaldehyde |
| Diazotization & Fluorination | NaNO2, HF/KF | 2-methoxy-5-fluoropyridine |
| Bromination | N-bromosuccinimide or liquid bromine | 2-methoxy-3-bromo-5-fluoropyridine |
Table 2: Selected Synthetic Reactions Involving this compound and its Precursors google.comevitachem.comsmolecule.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFN/c6-4-1-5(7)3-8-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNNBQRRIHKFLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356173 | |
| Record name | 3-bromo-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
407-20-5 | |
| Record name | 3-bromo-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 3 Bromo 5 Fluoropyridine and Its Derivatives
Regioselective Halogenation Strategies
Achieving regioselectivity in the halogenation of pyridine (B92270) rings is a significant synthetic challenge. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene, often requiring harsh reaction conditions that can limit functional group tolerance. nih.gov Consequently, the development of mild and selective methods is an area of active research.
Synthesis of 3-Bromo-5-fluoropyridine
The synthesis of this compound is typically achieved through the direct bromination of a fluorinated pyridine precursor. The fluorine atom's directing effect and the pyridine nitrogen's electron-withdrawing nature guide the regioselectivity of the halogenation.
One common method involves the bromination of 5-fluoropyridine. The reaction can be carried out using bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent. The reaction is often performed in a solvent such as dichloromethane (B109758) (DCM) or carbon tetrachloride (CCl₄) and may require activation by UV light or a Lewis acid catalyst like iron(III) bromide (FeBr₃). The dual directing effect of the C5-fluoro and the C1-nitro substituents ensures high regioselectivity for bromination at the C3 position.
Another approach starts from 3-fluoropyridine (B146971) derivatives, which are brominated using N-bromosuccinimide under controlled conditions to yield the desired this compound.
| Starting Material | Brominating Agent | Catalyst/Activation | Solvent | Typical Conditions | Reference |
| 5-Fluoropyridine | Br₂ or NBS | UV light or FeBr₃ | CCl₄ or DCM | 25–50°C, 6–12 hours | |
| 3-Fluoropyridine derivative | NBS | Controlled conditions | Not specified | Not specified |
Introduction of Halogen Substituents on Pyridine Rings
The introduction of halogen substituents onto pyridine rings is a fundamental transformation in organic synthesis. nih.gov Historically, electrophilic aromatic substitution (EAS) has been employed, but this method often requires harsh conditions, such as the use of elemental halides with strong Brønsted or Lewis acids at high temperatures, which can lead to a limited substrate scope and the formation of regioisomeric mixtures. chemrxiv.org
Metalation-halogenation sequences offer an alternative approach. This method involves the use of strong bases to deprotonate a specific position on the pyridine ring, followed by quenching with an electrophilic halogen source. However, this strategy often requires the presence of a directing group to achieve reliable regioselectivity, particularly for accessing the 3-position. chemrxiv.org The development of new strategies that avoid these limitations is crucial for the efficient synthesis of complex halopyridines.
Phosphine-Reagent Mediated Halogenation Approaches
A significant advancement in the selective halogenation of pyridines involves the use of designed phosphine (B1218219) reagents. nih.govnih.gov This strategy is particularly effective for the 4-selective halogenation of pyridines. nih.govnih.govchemrxiv.org The two-step process begins with the installation of a heterocyclic phosphonium (B103445) salt at the 4-position of the pyridine ring. nih.govnih.gov In the second step, this phosphonium group is displaced by a halide nucleophile, such as those from metal halides or halogen acids. nih.govchemrxiv.org
The key to this methodology is the design of the phosphine reagents, which often incorporate electron-deficient pyridine ligands to increase the electrophilicity of the resulting phosphonium salt, making it more susceptible to nucleophilic attack by halides. chemrxiv.org Computational studies suggest that the carbon-halogen bond formation proceeds via a stepwise SNAr pathway, with the elimination of the phosphine being the rate-determining step. nih.govnih.gov This method has proven to be applicable to a broad range of unactivated pyridines and is even viable for the late-stage halogenation of complex pharmaceutical compounds. nih.govnih.gov
Pyridine Ring-Opening and Re-Closing Methodologies for Selective Halogenation
A novel and powerful strategy for the highly regioselective halogenation of the 3-position of pyridines involves a ring-opening, halogenation, and ring-closing sequence. chemrxiv.orgnih.govchemrxiv.org This approach utilizes the classic Zincke reaction to temporarily open the pyridine ring, converting it into an acyclic azatriene intermediate, also known as a "Zincke imine". chemrxiv.orgnih.gov
This transformation from an electron-deficient heterocycle to a series of polarized alkenes renders the intermediate susceptible to electrophilic substitution under mild conditions. nih.gov The subsequent halogenation of the Zincke imine intermediate occurs with high regioselectivity. chemrxiv.orgchemrxiv.org The final step involves the ring-closure of the halogenated intermediate to regenerate the pyridine ring, now bearing a halogen at the 3-position. thieme-connect.com This one-pot protocol is compatible with a wide range of functional groups and has been successfully applied to the late-stage functionalization of complex molecules of pharmaceutical interest. nih.govthieme-connect.com
| Methodology | Key Intermediate | Position Selectivity | Key Features | Reference |
| Zincke Ring-Opening/Closing | Acyclic Zincke imine | 3-position | Mild conditions, high regioselectivity, broad substrate scope. | chemrxiv.orgnih.govthieme-connect.com |
Functionalization and Derivatization Routes
The bromine atom on this compound is a versatile handle for further functionalization, most notably through transition metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, allowing for the introduction of a wide variety of substituents.
Synthesis of Amino-substituted this compound Derivatives
The introduction of an amino group to the this compound scaffold is a key step in the synthesis of many biologically active molecules. The synthesis of these derivatives often involves multi-step sequences.
For instance, the synthesis of 2-Amino-3-bromo-5-fluoropyridine (B58044) can be achieved from a 2-amino-5-nitropyridine (B18323) precursor. The process involves the reduction of the nitro group to an amine, followed by diazotization of the resulting 5-amino group and subsequent fluorination using an agent like tetrafluoroboric acid (HBF₄). The final step is the selective bromination at the 3-position using N-bromosuccinimide.
Another example is the synthesis of 1-(3-Bromo-5-fluoropyridin-2-yl)ethan-1-amine hydrochloride . A potential route for this compound starts with this compound. The first step is the nitration at the 2-position. This is followed by the reduction of the nitro group to an amine, yielding 2-amino-3-bromo-5-fluoropyridine. Finally, the ethan-1-amine side chain is introduced by reacting the 2-amino intermediate with an acetaldehyde (B116499) equivalent, for example, through reductive amination.
| Derivative | Starting Material | Key Synthetic Steps | Reference |
| 2-Amino-3-bromo-5-fluoropyridine | 2-Amino-5-nitropyridine | 1. Reduction of nitro group. 2. Diazotization-fluorination. 3. Bromination. | |
| 1-(3-Bromo-5-fluoropyridin-2-yl)ethan-1-amine hydrochloride | This compound | 1. Nitration at C2. 2. Reduction of nitro group. 3. Reductive amination. |
Carboxylic Acid and Aldehyde Derivatives of this compound
The synthesis of carboxylic acid and aldehyde derivatives of this compound introduces crucial functional groups for further molecular elaboration, particularly in medicinal chemistry and organic synthesis. These derivatives serve as versatile intermediates for constructing more complex molecular architectures.
The introduction of an aldehyde group onto the pyridine ring, as in 3-bromo-5-fluoropicolinaldehyde (also known as this compound-2-carbaldehyde), is often accomplished through a two-step process involving halogenation followed by formylation. smolecule.com A common strategy is the bromination of a 5-fluoropyridine precursor, followed by the introduction of the aldehyde group at the 2-position using the Vilsmeier-Haack reaction. smolecule.com The reactivity of this derivative is significantly influenced by the electron-deficient nature of the pyridine ring, which facilitates nucleophilic attack, and the presence of the aldehyde group, which readily undergoes condensation reactions with amines to form imines. smolecule.com
Similarly, carboxylic acid derivatives are key building blocks. Compounds like 5-Bromo-3-fluoropyridine-2-carboxylic acid and This compound-2-carboxylic acid are utilized as intermediates in the synthesis of pharmaceuticals, such as allosteric adenosine (B11128) A2A receptor modulators, and in the creation of organometallic complexes for materials science applications. ossila.comsigmaaldrich.com For instance, 5-Bromo-3-fluoropyridine-2-carboxylic acid is used to prepare pyridine-triazole derivatives that can coordinate with rhenium for use in photoluminescent materials. ossila.com The synthesis of these carboxylic acids often involves multi-step sequences starting from appropriately substituted pyridine precursors.
Below is a table of representative carboxylic acid and aldehyde derivatives:
Table 1: Carboxylic Acid and Aldehyde Derivatives| Compound Name | Molecular Formula | Position of Substituents | Application/Synthetic Utility |
|---|---|---|---|
| 3-Bromo-5-fluoropicolinaldehyde | C₆H₃BrFNO | 2-CHO, 3-Br, 5-F | Intermediate for complex heterocyclic compounds, fluorescent probes, and medicinal chemistry. smolecule.com |
| 5-Bromo-3-fluoropyridine-2-carboxylic acid | C₆H₃BrFNO₂ | 2-COOH, 3-F, 5-Br | Intermediate for allosteric adenosine A2A receptors and photoluminescent materials. ossila.com |
| This compound-2-carboxylic acid | C₆H₃BrFNO₂ | 2-COOH, 3-Br, 5-F | Building block for pharmaceutical synthesis. sigmaaldrich.com |
| 5-Bromo-2-fluoropyridine-3-carboxaldehyde | C₆H₃BrFNO | 2-F, 3-CHO, 5-Br | Used in the synthesis of Raf kinase inhibitors. |
| Methyl 5-bromo-3-fluoropyridine-2-carboxylate | C₇H₅BrFNO₂ | 2-COOCH₃, 3-F, 5-Br | Chemical intermediate. fluorochem.co.uk |
Bromomethyl and Other Alkyl-substituted Analogues
The introduction of bromomethyl and other alkyl groups to the this compound scaffold provides reactive handles for further functionalization, primarily through nucleophilic substitution reactions. These analogues are valuable precursors in the synthesis of pharmaceutical and agrochemical agents.
The synthesis of bromomethyl derivatives, such as 3-Bromo-5-(bromomethyl)-2-fluoropyridine , typically involves the bromination of a fluoropyridine precursor. smolecule.com This can be achieved using reagents like N-bromosuccinimide (NBS) with a radical initiator. smolecule.com The bromine atoms, particularly the one in the bromomethyl group, can be readily displaced by nucleophiles like amines, thiols, or alkoxides, allowing for the facile construction of more complex molecules. smolecule.com Similarly, compounds like 3-Bromo-4-(bromomethyl)-5-fluoropyridine are synthesized via bromination of the corresponding 4-(bromomethyl)-5-fluoropyridine using agents such as bromine or NBS in an inert solvent. evitachem.com
More complex alkyl-substituted analogues, such as 1-(3-bromo-5-fluoropyridin-2-yl)ethan-1-amine hydrochloride , are prepared through multi-step synthetic sequences. A typical route involves the initial nitration of this compound to introduce a nitro group at the 2-position. This nitro group then serves as a precursor to an amine via reduction, commonly achieved through catalytic hydrogenation. Subsequently, the amine is reacted with an appropriate carbonyl compound, such as acetaldehyde, through reductive amination to form the desired ethanamine side chain.
Below is a table of representative bromomethyl and alkyl-substituted analogues:
Table 2: Bromomethyl and Other Alkyl-substituted Analogues| Compound Name | Molecular Formula | Position of Substituents | Synthetic Approach |
|---|---|---|---|
| 3-Bromo-5-(bromomethyl)-2-fluoropyridine | C₆H₃Br₂FN | 2-F, 3-Br, 5-CH₂Br | Bromination of 2-fluoropyridine (B1216828) derivatives with NBS. smolecule.com |
| 3-Bromo-4-(bromomethyl)-5-fluoropyridine | C₆H₄Br₂FN | 3-Br, 4-CH₂Br, 5-F | Bromination of 4-(bromomethyl)-5-fluoropyridine with NBS or Br₂. evitachem.com |
| 3-Bromo-2-(chloromethyl)-5-fluoropyridine | C₆H₃BrClFN | 2-CH₂Cl, 3-Br, 5-F | Involves halogenation, chloromethylation, and fluorination steps. smolecule.com |
| 1-(3-Bromo-5-fluoropyridin-2-yl)ethan-1-amine hydrochloride | C₇H₉BrClFN₂ | 2-CH(NH₂)CH₃, 3-Br, 5-F | Multi-step synthesis involving nitration, reduction, and reductive amination. |
Pyrrolopyridine and Other Fused-Ring Derivatives
The this compound core is a valuable starting material for the synthesis of fused-ring heterocyclic systems, such as pyrrolopyridines (azaindoles), which are prominent scaffolds in medicinal chemistry. The strategic placement of the bromo and fluoro substituents allows for regioselective cyclization reactions to build these complex bicyclic structures.
The synthesis of 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine (a 7-azaindole (B17877) derivative) capitalizes on the reactivity of the halogenated pyridine. bldpharm.com Palladium-catalyzed cross-coupling reactions are frequently employed to construct the pyrrole (B145914) ring. For example, Sonogashira coupling can be used to introduce an alkyne, which then undergoes cyclization to form the fused pyrrole ring. Research has shown that pyrrolopyridine derivatives can exhibit higher synthesis yields in such coupling reactions compared to other substituted analogues, which is attributed to favorable steric and electronic interactions during the catalytic cycle.
Other fused-ring systems can also be accessed from this compound. A patent describes its use as a starting material in a multi-step synthesis to produce fused ring compounds with a urea (B33335) structure, which act as NAMPT activators. google.com Another study reports a three-component reaction involving this compound to generate dihydropyridine (B1217469) derivatives with high regioselectivity and stereoselectivity. chinesechemsoc.org In this case, the reaction yielded the C6 selective addition product in 78% yield, demonstrating the directing effects of the bromo and fluoro substituents. chinesechemsoc.org
Below is a table of representative fused-ring derivatives originating from this compound:
Table 3: Fused-Ring Derivatives| Compound Name/Class | Core Structure | Synthetic Strategy | Application/Significance |
|---|---|---|---|
| 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine | Pyrrolo[2,3-b]pyridine (7-Azaindole) | Palladium-catalyzed cross-coupling and cyclization reactions. bldpharm.com | Important scaffold in medicinal chemistry. |
| Dihydropyridine derivatives | Dihydropyridine | Asymmetric dearomative three-component reaction. chinesechemsoc.org | Demonstrates regioselective synthesis (C6 addition). chinesechemsoc.org |
| Fused ring urea compounds | Fused bicyclic urea | Multi-step synthesis from this compound. google.com | Investigated as NAMPT activators. google.com |
| Pyrrolopyrimidine Derivatives | Pyrrolopyrimidine | Synthesized from functionalized pyridine precursors. google.com | Investigated as ASK1 inhibitors for various diseases. google.com |
Green Chemistry and Scalability in Synthesis
The growing emphasis on sustainable chemical manufacturing has driven the development of greener and more scalable synthetic routes for this compound and its derivatives. Key areas of focus include improving reaction efficiency, minimizing waste, and ensuring safer operational conditions, particularly for large-scale production.
Continuous Flow Reactor Systems for Enhanced Efficiency
Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of this compound, enhancing both efficiency and safety. innospk.com Flow reactors provide superior control over reaction parameters such as temperature and mixing, which is crucial for managing highly exothermic or rapid reactions like halogenations. evitachem.com
The use of microreactors for the bromination of fluoropyridine precursors has been shown to improve yields and safety. For instance, a prototype continuous flow system using N-bromosuccinimide (NBS) for the synthesis of this compound achieved a 75% yield. This approach not only enhances yield but also allows for precise control, minimizing the formation of byproducts. evitachem.com For industrial-scale production, leveraging continuous flow processes can lead to more consistent product quality and reduced waste, aligning with the principles of sustainable chemical manufacturing. innospk.com Furthermore, telescoped procedures in continuous flow, combining steps like metalation, zincation, and cross-coupling, have been developed for the regioselective functionalization of fluoropyridines, offering high yields in short residence times. researchgate.net
Sustainable Synthetic Protocols
Beyond flow chemistry, other sustainable strategies are being implemented in the synthesis of this compound derivatives. These include the use of less hazardous reagents and the development of more atom-economical reactions.
One example is the development of an efficient, single-step synthesis of ethyl 2,6-dichloro-5-fluoronicotinoyl acetate, a key building block for certain antibiotics, using the Blaise reaction. acs.org This method was found to be environmentally more benign than previous multi-step routes that involved complex hydrolysis and decarboxylation steps. acs.org The safety and scalability of the Blaise reaction were further improved by using methanesulfonic acid as an in situ activator for zinc, which removed the dangerous induction period, making the process viable for large-scale operations. acs.org
Another approach involves a multi-step synthesis starting from 2-methoxy-5-aminopyridine, which is described as a scalable route. google.com This process uses inexpensive and readily available raw materials and proceeds under mild reaction conditions, resulting in a high yield, which makes it suitable for industrial production. google.com Such protocols, which prioritize efficiency, safety, and the use of sustainable materials, are critical for the modern chemical industry. innospk.com
Elucidation of Chemical Reactivity and Transformation Pathways
Electrophilic and Nucleophilic Substitution Reactions
The reactivity of the 3-bromo-5-fluoropyridine ring is a nuanced interplay of the inherent electronic properties of the pyridine (B92270) nucleus and the inductive and resonance effects of its halogen substituents.
Influence of Halogen Atoms on Pyridine Ring Reactivity
The pyridine ring is intrinsically electron-deficient due to the high electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution, particularly at the C-2, C-4, and C-6 positions. smolecule.com The presence of two strongly electron-withdrawing halogen atoms, bromine at C-3 and fluorine at C-5, further deactivates the ring. This pronounced electron deficiency, however, makes the heterocyclic system highly susceptible to nucleophilic aromatic substitution (SNAr). smolecule.cominnospk.com
For electrophilic substitution, the deactivating effects of the substituents make such reactions challenging, requiring vigorous conditions. smolecule.com Nevertheless, in one documented instance, the nitration of this compound has been achieved, yielding 2-amino-3-bromo-5-fluoropyridine (B58044) after a subsequent reduction step. This suggests that electrophilic attack, when forced, occurs at the C-2 position, which is ortho to the bromine and meta to the fluorine.
Conversely, for nucleophilic substitution, the electron-withdrawing character of the nitrogen and halogen atoms activates the ring. thieme-connect.com While positions ortho (C-2, C-6) and para (C-4) to the nitrogen are most activated, the cumulative electron-withdrawing effect in this compound still renders the C-3 and C-5 positions susceptible to nucleophilic attack. thieme-connect.comrsc.org The formation of a pyridine N-oxide can further enhance reactivity towards nucleophiles, even at meta positions. smolecule.comnih.gov Research on 3-bromopyridine (B30812) N-oxide has shown it to be significantly more reactive toward nucleophilic substitution than its non-oxidized counterpart. nih.gov
Nucleophilic Substitution of Halogens
In nucleophilic substitution reactions on this compound, the two halogen atoms present different leaving group abilities. Generally, the C-Br bond is weaker than the C-F bond, making bromide the better leaving group in many contexts. However, in nucleophilic aromatic substitution on heterocyclic rings, fluoride (B91410) can be an excellent leaving group, often more reactive than other halogens, especially when at an activated position (ortho or para to nitrogen). acs.org
In the case of this compound, both halogens are in meta positions relative to the nitrogen, making direct substitution challenging. researchgate.net Despite this, studies have shown that the compound can successfully undergo nucleophilic substitution with amines, yielding the desired products in high yields under metal-free conditions. rsc.org This demonstrates the compound's utility as a substrate for C-N bond formation via direct substitution. The specific halogen that is displaced can depend on the reaction conditions and the nucleophile used.
A notable electrophilic substitution reaction is the nitration at the C-2 position, which serves as a precursor for further functionalization.
| Reaction Type | Reagent(s) | Conditions | Product | Reference |
|---|---|---|---|---|
| Electrophilic Nitration | Nitrating agents (e.g., HNO₃/H₂SO₄) | Controlled temperature | 3-Bromo-5-fluoro-2-nitropyridine (B596307) | |
| Nucleophilic Amination | Various amines (e.g., pyrazole) | K₂CO₃, DMSO, 70-90 °C | 5-Bromo-3-(1H-pyrazol-1-yl)pyridine (from 5-bromo-3-fluoropyridine) | rsc.org |
Transition Metal-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-F bonds allows for selective functionalization, with the bromine atom at the C-3 position being the primary site of reaction due to its greater susceptibility to oxidative addition by palladium catalysts. chemimpex.com
Suzuki-Miyaura Coupling for Arylation
The Suzuki-Miyaura coupling is a cornerstone reaction for this compound, enabling the formation of carbon-carbon bonds to create complex biaryl structures, which are common motifs in pharmaceuticals. smolecule.com The reaction typically involves a palladium catalyst and a base to couple the pyridine with an aryl or heteroaryl boronic acid or its ester. The bromine at C-3 is selectively displaced.
| Coupling Partner | Catalyst System | Base | Solvent/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Arylboronic acids | Pd(PPh₃)₄ or Pd₂(dba)₃/Ligand | KF or K₂CO₃ | Dioxane or THF/H₂O, 80 °C | 3-Aryl-5-fluoropyridine | nih.gov |
| Heteroarylboronic acids | Pd(OAc)₂ or PdCl₂(dppf) | K₃PO₄ or Cs₂CO₃ | Dioxane/H₂O or DMF, 80-100 °C | 3-Heteroaryl-5-fluoropyridine | researchgate.net |
Other Cross-Coupling Reactions (e.g., Heck, Sonogashira, Buchwald-Hartwig)
Beyond the Suzuki reaction, this compound is amenable to other important palladium-catalyzed transformations that selectively functionalize the C-3 position.
Buchwald-Hartwig Amination : This reaction forms C-N bonds by coupling the bromopyridine with a primary or secondary amine. It is a powerful method for synthesizing aniline (B41778) derivatives and other nitrogen-containing heterocycles. researchgate.net
Sonogashira Coupling : This reaction couples the bromopyridine with a terminal alkyne to form an alkynylpyridine. These products are valuable intermediates for creating conjugated systems. soton.ac.uk
Heck Coupling : While less specifically documented for this exact substrate, related bromopyridines undergo Heck coupling with alkenes to form substituted vinylpyridines.
| Reaction Type | Coupling Partner | Catalyst System | Base/Solvent | Product Type | Reference |
|---|---|---|---|---|---|
| Buchwald-Hartwig Amination | Primary or secondary amines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ or NaOᵗBu / Toluene or Dioxane | 3-Amino-5-fluoropyridine derivative | smolecule.com |
| Sonogashira Coupling | Terminal alkynes | Pd(PPh₃)₄ / CuI | Et₃N / THF | 3-Alkynyl-5-fluoropyridine | soton.ac.uk |
| Heck Coupling | Alkenes | Pd(OAc)₂ / Ligand (e.g., PPh₃) | Et₃N / DMF or MeCN | 3-Vinyl-5-fluoropyridine derivative |
Oxidation and Reduction Reactions
This compound can undergo oxidation and reduction reactions to yield valuable derivatives for further synthetic transformations.
The pyridine nitrogen can be oxidized to form this compound 1-oxide. smolecule.comsmolecule.com This transformation is significant as the N-oxide group alters the electronic properties of the ring, often increasing the reactivity of the C-2 and C-6 positions and enhancing the leaving group ability of halogens in nucleophilic substitution reactions. nih.gov The existence of this compound 1-oxide as a commercially available compound confirms the viability of this oxidation. bldpharm.com
Reduction reactions are primarily focused on transforming substituents on the ring. A key example is the reduction of the nitro group in 3-bromo-5-fluoro-2-nitropyridine to an amino group using catalytic hydrogenation (e.g., H₂ over a palladium on carbon catalyst). google.com This creates 2-amino-3-bromo-5-fluoropyridine, a critical building block for more complex molecules. Reduction can also be used to remove halogen atoms under specific conditions, leading to less halogenated pyridines. smolecule.com
Selective Oxidation of Side Chains
The pyridine ring can be functionalized with alkyl side chains, which are susceptible to selective oxidation. This transformation is a valuable strategy for introducing carboxylic acid functionalities, which are key components in many biologically active molecules. While the parent this compound lacks a side chain, derivatives bearing alkyl groups, particularly at the C2 position, can undergo oxidation.
The oxidation of a methyl group at the 2-position of the this compound scaffold to a carboxylic acid is a known transformation pathway. This is evidenced by the commercial availability of both the intermediate, 5-Bromo-3-fluoro-2-(hydroxymethyl)pyridine, and the final product, 5-Bromo-3-fluoropicolinic acid. synquestlabs.com The reaction typically proceeds via the oxidation of the methyl group to a primary alcohol (the hydroxymethyl intermediate), which is then further oxidized to the carboxylic acid. Strong oxidizing agents are generally employed for this type of transformation on alkyl-substituted pyridine rings. pearson.comchadsprep.comlibretexts.orglibretexts.org
Table 1: Plausible Pathway for Side-Chain Oxidation
| Reactant/Intermediate | Transformation | Product |
|---|---|---|
| 3-Bromo-5-fluoro-2-methylpyridine | Initial Oxidation | 5-Bromo-3-fluoro-2-(hydroxymethyl)pyridine synquestlabs.com |
This pathway highlights the ability to convert a simple alkyl-substituted this compound into a more complex derivative featuring a carboxylic acid group, significantly expanding its utility as a synthetic building block.
Reduction of Nitro and Other Functional Groups
The introduction and subsequent reduction of functional groups on the this compound ring is a critical strategy for synthesizing amino-substituted derivatives. The nitro group, in particular, serves as a key precursor to an amine functionality.
Research has demonstrated a two-step process starting with the parent compound. The initial step involves the nitration of this compound to introduce a nitro group, typically at the 2-position, which is activated by the ring's electronic properties. This nitro-substituted intermediate can then be efficiently reduced to the corresponding amine. Catalytic hydrogenation is a common and effective method for this reduction. The process utilizes a catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas to chemoselectively reduce the nitro group without affecting the halogen substituents on the pyridine ring. This selective reduction is crucial for producing 2-amino-3-bromo-5-fluoropyridine, a valuable intermediate for further synthetic elaboration. Other reducing agents, such as reduced iron or zinc powder, are also utilized for nitro group reductions on related pyridine systems. google.com
Table 2: Reduction of 2-Nitro-3-bromo-5-fluoropyridine
| Reactant | Reagents/Conditions | Product |
|---|
Multi-Component Reactions and Heterocycle Formation
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step. chinesechemsoc.org this compound has been successfully employed as a key substrate in such reactions to generate structurally diverse and chiral polycyclic N-heterocycles. chinesechemsoc.orgchinesechemsoc.org
A notable example is the asymmetric three-component reaction involving this compound, an allenoate, and a methyleneindolinone. chinesechemsoc.orgchinesechemsoc.org This reaction proceeds through a dearomative [4+2] cycloaddition/isomerization cascade. It is catalyzed by a chiral N,N'-dioxide-Mg(II) complex, which effectively controls the stereochemical outcome of the transformation. chinesechemsoc.orgchinesechemsoc.org In this process, this compound acts as the N-heteroaromatic component. The reaction demonstrates excellent regioselectivity, with the addition occurring at the C6 position of the pyridine ring. chinesechemsoc.orgchinesechemsoc.org This transformation provides rapid access to versatile chiral polycyclic N-heterocyclic structures with high yields and enantioselectivities under mild conditions. chinesechemsoc.orgchinesechemsoc.org
Table 3: Asymmetric Three-Component Reaction of this compound
| Component 1 | Component 2 | Component 3 | Catalyst System | Product | Yield & Stereoselectivity |
|---|
This powerful reaction underscores the utility of this compound as a platform for generating molecular complexity and diversity in a highly controlled and efficient manner.
Applications in Medicinal Chemistry and Drug Discovery
Design and Synthesis of Novel Active Pharmaceutical Ingredients (APIs)
The structure of 3-Bromo-5-fluoropyridine is instrumental in the synthesis of new drugs. Its halogenated pyridine (B92270) core facilitates crucial chemical transformations, such as nucleophilic substitutions and cross-coupling reactions, which are essential for constructing the intricate molecular frameworks of modern medications. innospk.com
This compound serves as a key starting material or intermediate in the synthesis of APIs aimed at treating a range of diseases, most notably cancer and neurological disorders. chemimpex.cominnospk.com Its derivatives are integral to the development of targeted therapies that act on specific molecular pathways involved in disease progression. chemimpex.com
A significant application is in the creation of Tropomyosin receptor kinase (TRK) inhibitors, a class of anti-cancer agents designed to treat tumors with specific genetic alterations. For instance, a derivative, 2-methoxy-3-bromo-5-fluoropyridine, is an important fragment for the synthesis of LOXO-195, a second-generation TRK inhibitor. google.com The compound is also utilized in research for pharmaceuticals targeting neurological disorders, where its unique halogen substitutions can enhance biological activity and modulate specific receptor functions. chemimpex.comnetascientific.comchemimpex.com Preliminary studies on derivatives have also suggested potential to inhibit the proliferation of cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells.
In medicinal chemistry, a "scaffold" is a core chemical structure upon which a variety of modifications can be made to create a library of related compounds. This compound is an exemplary scaffold for generating novel heterocyclic drug candidates. innospk.com The pyridine ring is a common motif in biologically active molecules, and the presence of two different, reactive halogens allows for selective and stepwise functionalization. nih.gov
The bromine atom provides a reactive "handle" that is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. ossila.com This allows for the efficient construction of complex biaryl structures, which are central to many drug discovery programs. Furthermore, the compound can be used in advanced synthetic methods, such as photoredox nickel-mediated decarboxylative coupling, to produce other complex heterocyclic systems like 2-aryl piperidine (B6355638) analogues. nih.gov This versatility enables chemists to systematically build and test new molecular architectures in the search for effective and safe medicines. chemimpex.com
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, as they investigate how the chemical structure of a compound influences its biological activity. For analogues derived from this compound, the bromine and fluorine atoms are critical determinants of their therapeutic potential. vulcanchem.com
The distinct properties of fluorine and bromine atoms significantly influence the pharmacological profile of the final drug molecule. The strategic inclusion of these halogens can enhance a compound's potency, selectivity, and pharmacokinetic properties. innospk.com
The fluorine atom often improves metabolic stability and increases lipophilicity, which can enhance a drug's ability to cross biological membranes, such as the blood-brain barrier. innospk.comvulcanchem.com Its high electronegativity can also lead to stronger binding interactions with biological targets, such as the ATP pockets of kinases. vulcanchem.com In some cases, the fluorine at the 5-position has been found to be essential for the anti-cancer activity of certain analogues.
The bromine atom is larger and more polarizable, and it frequently serves as a key point for synthetic modification via cross-coupling reactions. ossila.com It can also contribute directly to biological activity by forming crucial interactions with target proteins, enhancing binding affinity, or participating in phenomena such as DNA intercalation in anti-cancer agents. vulcanchem.com
Below is a data table summarizing the influence of these halogens on the properties of derived APIs.
| Halogen | Position | Influence on Molecular Properties and Biological Activity | Supporting Findings |
| Fluorine | C5 | Enhances metabolic stability and lipophilicity. innospk.com | Improves penetration of the blood-brain barrier. vulcanchem.com |
| Increases binding affinity to biological targets. ossila.com | Stabilizes complexes with enzymes through dipole interactions. vulcanchem.com | ||
| Can be essential for anti-cancer efficacy in certain derivatives. | Enhances binding to ATP pockets in kinase inhibitors. | ||
| Bromine | C3 | Provides a reactive site for further functionalization (e.g., Suzuki coupling). ossila.com | Used to build diverse molecular structures for SAR studies. |
| Contributes to target affinity and binding. | Can enhance DNA intercalation in anti-cancer compounds. vulcanchem.com |
Chemists can fine-tune the structure of this compound-based molecules to optimize their therapeutic effects. By strategically modifying the scaffold, it is possible to enhance a drug's efficacy against its intended target while minimizing off-target effects, thereby improving its selectivity.
One common strategy involves using the bromine atom as an anchor point for Suzuki coupling reactions to introduce a variety of aryl or heteroaryl groups. This diversification allows researchers to explore how different substituents impact the compound's interaction with its biological target. The position and nature of the halogen substituents on the pyridine ring are known to significantly influence binding affinity and selectivity. vulcanchem.com For example, derivatives of a related compound, 5-Bromo-3-fluoropyridin-2(1H)-one, have been developed as kinase inhibitors, where the bromine contributes to target affinity and the fluorine enhances binding within the ATP pocket. Such modifications are crucial for developing drug candidates with superior potency and a better safety profile.
Mechanisms of Action in Biological Systems
The mechanism of action for a drug derived from this compound is determined by the final, complex molecule, not the starting fragment itself. However, the inherent chemical properties of the halogenated pyridine core are often crucial for the way these drugs interact with their biological targets, such as enzymes or receptors.
The electron-withdrawing nature of the pyridine ring and its halogen substituents can facilitate strong binding interactions within the active sites of proteins. For example, in some anti-cancer applications, derivatives of this compound have been found to induce apoptosis (programmed cell death) in cancer cells by activating caspases, which are key enzymes in this process. In the context of kinase inhibitors, the fluorine and bromine atoms can help anchor the molecule within the enzyme's binding pocket, blocking its activity and disrupting cancer cell signaling pathways. vulcanchem.com The ability to form stable and specific interactions with biological macromolecules is a direct result of the unique electronic and structural features imparted by the this compound scaffold.
Interaction with Molecular Targets and Pathways
The core structure of this compound is instrumental in how its derivatives interact with biological targets. The electron-withdrawing nature of the bromine and fluorine atoms influences the electronic properties of the pyridine ring, which can affect its binding affinity to proteins and enzymes. Molecules derived from this scaffold can engage in significant interactions, such as π–π stacking with amino acid residues within protein binding pockets. This interaction can lead to the modulation of biological pathways. evitachem.com The electrophilic character of some derivatives allows them to engage with nucleophilic sites in biomolecules like proteins and nucleic acids, potentially altering their function. smolecule.com
Ligand Binding and Enzyme Modulation
Derivatives of this compound have been developed as ligands that bind to specific receptors and modulators of enzyme activity. For instance, it serves as a precursor in the synthesis of piperidine derivatives that act as ligands for acetylcholine (B1216132) receptors and as non-steroidal inhibitors of CYP enzymes. The halogen-rich structure is considered a promising candidate for developing kinase inhibitors, where the bromine and fluorine atoms can enhance binding to the ATP pockets of these enzymes. The fluorine atom, in particular, can improve metabolic stability, a desirable trait in drug candidates.
Development of Specific Therapeutic Agents
The versatility of this compound as a synthetic intermediate has led to its use in the development of a wide array of therapeutic agents. chemimpex.com
Antibacterial Agents
The this compound moiety is a key component in the synthesis of novel antibacterial compounds. Research has focused on its incorporation into structures that show potent activity, particularly against Gram-positive bacteria. A notable example is a series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, which have demonstrated significant antibacterial efficacy. nih.gov Oxazolidinones are a critical class of antibiotics known for their unique mechanism of inhibiting bacterial protein synthesis. nih.gov
One study highlighted a derivative, compound 7j, which showed an eight-fold stronger inhibitory effect against certain Gram-positive strains than the established antibiotic Linezolid, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL. nih.gov
Table 1: Antibacterial Activity of a 3-(5-fluoropyridine-3-yl)-2-oxazolidinone Derivative
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Derivative 7j | Gram-positive strains | 0.25 |
Data sourced from a study on novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives. nih.gov
Antitumor and Anti-leukemia Compounds
The development of anticancer and anti-leukemia agents has also benefited from the use of this compound and its derivatives. chemimpex.com The related compound, 2-Amino-3-bromo-5-fluoropyridine (B58044), is considered a critical intermediate in the synthesis of drugs for these conditions. Studies have suggested that the presence of the fluorine atom at the 5-position is crucial for the anticancer activity of these molecules. Modifications to the core structure have been shown to enhance cytotoxicity against various cancer cell lines. For instance, some analogs have shown significant cytotoxic effects in vitro against HeLa cells. The incorporation of the bromo-fluoro-pyridine structure is believed to improve interactions with DNA or other cellular targets involved in cancer progression.
Agents for Neurological Disorders (e.g., Nicotinic Acetylcholine Receptor Antagonists)
This compound is a key building block for pharmaceuticals targeting neurological disorders. chemimpex.comchemimpex.comgoogle.com A significant area of research has been its use in creating ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological conditions. researchgate.net Specifically, derivatives have been synthesized and evaluated as potent and selective nAChR antagonists. nih.gov
In one study, a series of 3′-(substituted pyridinyl)-deschloroepibatidine analogs were synthesized using a derivative of this compound. nih.gov These compounds were tested for their ability to block the function of different nAChR subtypes. Several of the synthesized analogs were found to be potent antagonists of α4β2-nAChRs and showed high selectivity for this subtype over others. nih.gov
Table 2: Antagonist Activity of Selected Deschloroepibatidine Analogs at nAChR Subtypes
| Compound | α4β2 IC₅₀ (μM) | α3β4 IC₅₀ (μM) | α7 IC₅₀ (μM) |
|---|---|---|---|
| 5b | 2.9 | >30 | >30 |
| 5e | 1.2 | 10 | >30 |
| 6b | 1.3 | 33 | 60 |
| 6e | 1.8 | 8.2 | 30 |
IC₅₀ values represent the concentration required to inhibit 50% of the receptor function. Data from a study on 3′-(substituted pyridinyl)-deschloroepibatidine analogs. nih.gov
The results demonstrate the utility of the this compound scaffold in developing selective antagonists for nAChR subtypes, which could be useful for identifying the roles of these receptors in nicotine's pharmacological effects. rti.org
Other Bioactive Molecules
The application of this compound extends to other classes of bioactive molecules. Its structural features make it a candidate for developing pharmaceuticals that target a variety of biological pathways. evitachem.com It serves as a versatile building block for creating complex heterocyclic compounds, which are a cornerstone of many modern medicines. chemimpex.comrsc.org The reactivity of the compound allows it to be used in the synthesis of diverse molecular libraries for screening in drug discovery programs. targetmol.commedchemexpress.commedchemexpress.com
The Role of this compound in Modern Agrochemicals
The halogenated pyridine derivative, this compound, has emerged as a significant and versatile building block in the field of agrochemical research and development. Its unique molecular structure, featuring both bromine and fluorine atoms on a pyridine ring, provides enhanced reactivity and allows for precise chemical modifications. chemimpex.com This makes it a crucial intermediate in the synthesis of a new generation of crop protection agents designed for improved efficacy and better environmental profiles. chemimpex.comagropages.com
Role in Agrochemical Research and Development
3-Bromo-5-fluoropyridine serves as a foundational component in the creation of advanced agrochemicals. innospk.com The presence of two different halogen atoms at specific positions on the pyridine (B92270) ring allows for selective functionalization through various chemical reactions, such as nucleophilic substitution and palladium-catalyzed cross-coupling. innospk.com This versatility enables chemists to construct complex, biologically active molecules tailored for specific agricultural applications, including herbicides, fungicides, and insecticides. chemimpex.comxdbiochems.com The incorporation of this fluorinated pyridine moiety is a key strategy in developing highly efficient pesticides with low toxicity and favorable environmental compatibility. agropages.com
The primary application of this compound in the agrochemical sector is as a key intermediate in the synthesis of active ingredients for crop protection. chemimpex.com Its structural framework is a component of many modern pesticides, contributing to their biological activity.
This compound and its derivatives are instrumental in the synthesis of novel herbicides. The pyridine ring is a common feature in many commercial herbicides, and the introduction of fluorine atoms can significantly enhance their potency. agropages.com For instance, research has shown that related bromo- and fluoro-substituted pyridine structures are key components in the synthesis of modern herbicides. Patents have described the synthesis of herbicidally active pyrazole (B372694) derivatives from starting materials like 3-chloro-5-fluoropyridine, a structurally similar compound. mdpi.com Likewise, intermediates such as 4-amino-6-bromo-3-chloro-5-fluoropyridine-2-carboxylate have been utilized in the development of 6-arylpicolinate herbicides, demonstrating the importance of the bromo-fluoropyridine scaffold in creating effective weed control agents. googleapis.com The synthesis process often involves reacting the pyridine intermediate to build more complex molecules that can disrupt essential processes in target weeds. mdpi.com
| Herbicide Class | Role of Pyridine Intermediate | Key Synthetic Reactions |
|---|---|---|
| Pyrazole Derivatives | Core structural scaffold. mdpi.com | Suzuki or Stille coupling. mdpi.com |
| 6-Arylpicolinates | Starting material for complex pyridine carboxylates. googleapis.com | Transition metal-catalyzed cross-coupling. googleapis.com |
The synthesis of modern insecticides also utilizes halogenated pyridine intermediates like this compound. xdbiochems.com The specific arrangement of atoms in this compound allows for the creation of molecules that can effectively target the nervous systems of insect pests. While specific commercial insecticides derived directly from this compound are not extensively detailed in public literature, patents for insect repellent compounds include various fluoro-pyridine derivatives. google.com The synthesis of these molecules often involves the substitution of the bromine atom with other functional groups to build a compound with the desired insecticidal activity. The development of such compounds is a key area of research aimed at providing new tools for pest management. xdbiochems.com
A significant driver for the use of this compound in agrochemical synthesis is the pursuit of more environmentally benign products. chemimpex.com The incorporation of fluorine atoms into pesticide molecules is a well-established strategy to enhance their biological activity, which can lead to lower application rates and reduced environmental load. agropages.com
Fluorinated agrochemicals often exhibit improved metabolic stability, which can enhance their effectiveness but also raises considerations about their environmental persistence. researchgate.net Research into the photolysis of fluorinated pesticides shows that different fluorine-containing groups degrade differently, which is a key consideration in designing new molecules. acs.org The goal is to create compounds that are highly effective against target pests but degrade into harmless substances in the environment. The use of versatile building blocks like this compound allows chemists to fine-tune the properties of the final product to achieve a better balance of efficacy and environmental safety. chemimpex.comresearchgate.net Furthermore, the chemical industry is exploring more sustainable manufacturing methods, such as continuous flow processes, for producing intermediates like this compound to minimize waste and improve efficiency. innospk.com
| Structural Feature | Contribution to Environmental Profile | Reference |
|---|---|---|
| Fluorine Atom | Enhances biological efficacy, potentially allowing for lower use rates. | agropages.com |
| Pyridine Ring | Core of pesticides with high efficiency and good environmental compatibility. | agropages.com |
| Overall Structure | Enables development of more effective and environmentally friendly pesticides. | chemimpex.com |
The ultimate goal of developing new agrochemicals from intermediates like this compound is to enhance crop protection, leading to improved yields and better management of pest resistance. chemimpex.comxdbiochems.com Pests, weeds, and diseases pose a constant threat to global food production, and the evolution of resistance to existing pesticides necessitates a continuous supply of novel active ingredients. researchgate.netnih.gov
By providing a scaffold for a new generation of pesticides, this compound contributes to the diversity of available chemical solutions. chemimpex.com Pesticides containing the pyridine moiety are noted for their high efficiency and longevity of action. agropages.com This enhanced performance helps farmers protect their crops more effectively, minimizing losses and thereby increasing yield. The introduction of new modes of action, facilitated by novel chemical structures derived from this intermediate, is a critical strategy for overcoming resistance in target pest populations, ensuring the long-term viability of chemical crop protection. researchgate.net
Contributions to Advanced Materials Science
Incorporation into Polymers and Coatings
The integration of 3-Bromo-5-fluoropyridine into polymeric structures and coating formulations has been shown to be a viable strategy for enhancing material properties. The unique electronic and structural contributions of this compound can lead to significant improvements in the final product.
The introduction of the this compound moiety into polymer chains can significantly alter their physical and chemical properties. The fluorine atom, with its high electronegativity, can enhance the thermal stability of the resulting material. This is a crucial attribute for materials intended for use in high-temperature environments, such as in the aerospace and electronics industries.
Research into fluorinated polymers has demonstrated that the incorporation of fluorine can lead to increased hydrophobicity and chemical resistance. While specific studies detailing the impact of this compound on a wide range of polymers are emerging, the principles established with similar fluorinated compounds suggest a strong potential for property modification. The polar nature of the carbon-fluorine bond can also influence the dielectric properties of the polymer, making it a candidate for specialized electronic applications.
Table 1: Potential Modifications of Polymer Properties by this compound Incorporation
| Property | Potential Effect | Rationale |
| Thermal Stability | Increased | High bond energy of C-F bond |
| Chemical Resistance | Enhanced | Inertness of the C-F bond |
| Hydrophobicity | Increased | Low surface energy of fluorinated surfaces |
| Dielectric Constant | Modified | Polarity of the C-F bond |
This table is illustrative and based on established principles of fluorine chemistry in polymers.
Coatings formulated with or derived from this compound can exhibit enhanced durability and functionality. The robust nature of the fluorinated pyridine (B92270) structure contributes to resistance against environmental degradation, including exposure to UV radiation and harsh chemicals. This makes such coatings suitable for protective applications in demanding settings.
Furthermore, the bromine atom on the pyridine ring serves as a versatile functional handle. It can be utilized for post-polymerization modifications, allowing for the attachment of other functional groups to the polymer backbone or coating surface. This opens up possibilities for creating "smart" coatings with properties such as anti-fouling, self-healing, or specific sensory capabilities. The ability to tailor the surface properties of a material is a significant advantage in the development of advanced functional coatings.
Precursors for Functional Materials
Beyond its direct incorporation into polymers, this compound is a valuable precursor in the synthesis of a variety of functional materials. Its reactive sites allow for its use as a foundational element in the construction of complex molecules with specific, targeted functionalities.
In the field of catalysis, this compound can be used to synthesize specialized ligands for metal complexes. The pyridine nitrogen atom can coordinate to a metal center, while the bromo and fluoro substituents can be used to tune the electronic properties of the resulting catalyst. This fine-tuning is critical for optimizing catalytic activity and selectivity in a wide range of chemical transformations. For instance, the electron-withdrawing nature of the fluorine atom can influence the Lewis acidity of the metal center, thereby affecting its catalytic behavior. The bromine atom can also serve as a reactive site for further ligand modification, allowing for the creation of a diverse library of catalysts from a single precursor.
This compound is a potential building block for the synthesis of novel photoluminescent materials. The pyridine ring is a common component of many organic luminophores. By functionalizing the 3- and 5-positions of the pyridine ring through reactions involving the bromine atom, researchers can create extended conjugated systems. These systems are often the basis for materials that exhibit fluorescence or phosphorescence.
The electronic properties of the substituents on the pyridine ring play a crucial role in determining the emission wavelength and quantum yield of the resulting photoluminescent material. The presence of the fluorine atom can also impact the photophysical properties, potentially leading to materials with unique and desirable luminescent characteristics for applications in areas such as organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.
Table 2: Potential Photoluminescent Properties of Materials Derived from this compound
| Property | Influencing Factor | Potential Application |
| Emission Wavelength | Extent of π-conjugation, nature of substituents | OLEDs, fluorescent probes |
| Quantum Yield | Molecular rigidity, presence of heavy atoms (Bromine) | High-efficiency lighting, bio-imaging |
| Photostability | Inherent stability of the fluorinated pyridine core | Long-lasting display technologies |
This table outlines potential properties and is an area of ongoing research.
Furthermore, the inherent chemical and thermal stability associated with fluorinated compounds can be imparted to these materials. This is particularly important for organic electronic devices, where long-term stability and resistance to environmental degradation are critical for performance and lifespan. The use of this compound as a building block offers a pathway to creating conductive materials that are not only functional but also robust and reliable.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 3-Bromo-5-fluoropyridine. These methods provide a detailed picture of the molecule's geometric and electronic properties.
Analysis of the electronic properties is central to understanding reactivity. Key parameters derived from these calculations include:
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy difference between them, the HOMO-LUMO gap, indicates the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive. For example, in a study of 2-fluoropyridine (B1216828) derivatives, the derivative with the lowest HOMO-LUMO gap was identified as having the highest reactivity. researchgate.net
Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution on a molecule. bohrium.com These maps reveal the electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. For this compound, MEP analysis would identify regions susceptible to nucleophilic or electrophilic attack, guiding the prediction of reaction sites.
Reactivity Descriptors: Fukui functions and Mulliken population analysis can be calculated to quantify the reactivity of specific atoms within the molecule. bohrium.com These descriptors help in predicting which sites are most likely to participate in chemical reactions.
The table below summarizes the typical parameters obtained from quantum chemical calculations for pyridine (B92270) derivatives and their significance.
| Calculated Parameter | Method/Theory | Significance |
| Optimized Molecular Geometry | DFT (e.g., B3LYP/6-311++G(d,p)) | Provides accurate bond lengths and angles. researchgate.net |
| HOMO-LUMO Energy Gap | DFT | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. researchgate.net |
| Molecular Electrostatic Potential (MEP) | DFT | Visualizes charge distribution, identifying sites for electrophilic and nucleophilic attack. bohrium.com |
| Mulliken Atomic Charges | Mulliken Population Analysis | Quantifies the partial charge on each atom, predicting reactive sites. bohrium.com |
| Fukui Functions | Reactivity Theory | Identifies the most electrophilic and nucleophilic sites in the molecule. bohrium.com |
Reaction Mechanism Elucidation (e.g., S_NAr Pathways)
Computational chemistry is extensively used to elucidate reaction mechanisms, particularly for nucleophilic aromatic substitution (SNAr) reactions, which are characteristic of halogenated heterocycles like this compound.
The reactivity of the two halogen substituents—bromine at the 3-position and fluorine at the 5-position—is not equal. In SNAr reactions, the bromine atom is typically more reactive and acts as a better leaving group than the fluorine atom. This selectivity can be explained and predicted using computational models. Density functional theory (DFT) calculations can model the transition states and determine the activation energies for nucleophilic attack at different positions. For halogenated pyridines, such calculations consistently show that the activation energy barrier for substituting fluorine is higher than that for substituting bromine, which aligns with experimental observations of bromine's preferential substitution.
In more complex multi-halogenated pyridines, such as 5-bromo-2-chloro-3-fluoropyridine, the reaction outcome can be controlled by the choice of conditions. researchgate.net Computational studies can help rationalize these findings:
Catalytic vs. Non-Catalytic Pathways: Under palladium-catalyzed amination conditions, substitution occurs selectively at the bromine position. researchgate.net In contrast, under neat (solvent-free) thermal conditions without a catalyst, the chlorine atom is preferentially substituted. researchgate.net
SNAr Conditions: Forcing SNAr conditions, for example with a strong base, can achieve the substitution of the fluorine atom. researchgate.net
Computational models have been developed to predict regioselectivity in SNAr reactions with high accuracy. These models often use descriptors calculated from the ground-state wavefunction of the electrophile, such as its electron affinity (EA) and the molecular electrostatic potential (ESP) at the carbon atom undergoing substitution. researchgate.net Such models have demonstrated over 90% accuracy in predicting site selectivity for a wide range of multi-halogenated substrates, making them a powerful tool for synthetic planning. researchgate.net
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. This method is crucial in drug discovery and medicinal chemistry for predicting the binding affinity and interaction patterns of potential drug candidates.
While direct docking studies on this compound itself are not widely reported, numerous studies have been conducted on its derivatives, highlighting the importance of the 5-fluoropyridine-3-yl scaffold in medicinal chemistry. In one study, a series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives were synthesized and evaluated for their antibacterial activity. nih.gov Molecular docking was used to predict the binding mode of the most active compound within its biological target. nih.gov These simulations provide critical insights into the ligand-target interactions at the atomic level, explaining the compound's biological activity and guiding the design of more potent analogues.
The general process of molecular docking involves:
Preparation of Target and Ligand: Obtaining the 3D structures of the target protein (often from a crystal structure) and the ligand (e.g., a derivative of this compound).
Docking Simulation: Using software like AutoDock, the ligand is placed into the active site of the target in various conformations and orientations. bohrium.com
Scoring and Analysis: A scoring function estimates the binding affinity for each pose. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the target's amino acid residues. nih.govnih.gov
These computational predictions of ligand-target interactions are invaluable for understanding the structural basis of a compound's activity and for the rational design of new therapeutic agents. nih.gov
Analytical Methodologies for 3 Bromo 5 Fluoropyridine and Its Complex Derivatives
Spectroscopic Characterization Techniques
Spectroscopy is a fundamental tool for the structural analysis of 3-bromo-5-fluoropyridine. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular framework and atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is one of the most powerful techniques for elucidating the structure of this compound. ¹H, ¹³C, and ¹⁹F NMR spectra offer precise information about the chemical environment of the hydrogen, carbon, and fluorine atoms in the molecule.
¹H NMR: The proton NMR spectrum of this compound shows distinct signals for the three aromatic protons. The electron-withdrawing effects of the bromine and fluorine atoms deshield the adjacent protons, causing them to resonate at specific chemical shifts. chemicalbook.com
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. chemicalbook.comchemicalbook.com
¹⁹F NMR: ¹⁹F NMR is particularly useful for fluorinated compounds, providing data on the fluorine substituent.
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}Infrared (IR) Spectroscopy IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups within a molecule. For this compound and its derivatives, IR spectra can confirm the presence of specific bonds, such as C-Br and C-F. google.com The spectrum of this compound conforms to its structure, showing characteristic absorption bands. thermofisher.comthermofisher.com
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}Mass Spectrometry (MS) Mass spectrometry is employed to determine the molecular weight of this compound and to gain insight into its fragmentation pattern. High-resolution mass spectrometry (HRMS) can verify the elemental composition by providing a highly accurate molecular weight. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks (M and M+2) of nearly equal intensity. core.ac.uk
Chromatographic Separation and Purity Analysis
Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly used techniques.
Gas Chromatography (GC) GC is a standard method for determining the purity of volatile compounds like this compound. Commercial specifications for this compound often state a purity of ≥96.0% to ≥98.0% as determined by GC analysis. thermofisher.comthermofisher.comvwr.comvwr.com This technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column.
High-Performance Liquid Chromatography (HPLC) HPLC is a versatile technique used for the separation, identification, and quantification of compounds. For pyridine derivatives, reversed-phase HPLC is frequently employed. researchgate.net Purity assessment of this compound and related halogenated pyridines is often performed using reversed-phase columns with UV detection, typically in the 255–265 nm range. chemimpex.com The hydrophobicity of many pyridine derivatives makes them suitable for separation with mobile phases consisting of water and an organic solvent like acetonitrile. researchgate.nethelixchrom.com Mixed-mode chromatography can also be utilized for the analysis of pyridine and its derivatives, offering unique selectivity without the need for ion-pairing reagents, which is beneficial for subsequent mass spectrometry detection. helixchrom.comsielc.com
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}Advanced Structural Determination Methods
For complex derivatives of this compound, particularly those with multiple chiral centers or intricate three-dimensional structures, more advanced analytical techniques are required for unambiguous structural confirmation.
X-ray Crystallography Single-crystal X-ray diffraction analysis is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. In the study of complex molecules derived from this compound, X-ray crystallography has been used to determine the absolute configuration of chiral products. chinesechemsoc.orgchinesechemsoc.org For smaller molecules and their derivatives, specialized software programs are used for structural refinement. The analysis of crystal packing can also reveal information about intermolecular interactions, such as hydrogen bonding. researchgate.net
Q & A
Q. What are the common synthetic routes for 3-Bromo-5-fluoropyridine, and how are intermediates characterized?
this compound is synthesized via halogenation or functional group interconversion. For example, bromination of 3-fluoropyridine derivatives using N-bromosuccinimide (NBS) under controlled conditions yields the target compound. Intermediates are typically characterized by 1H NMR to confirm regiochemistry. In a study, tert-butyl 4-(3-fluoronicotinoyl)piperidine-1-carboxylate (a derivative) was synthesized from this compound, with NMR data showing distinct peaks for aromatic protons (δ 7.54–8.60 ppm) and tert-butyl groups (δ 1.44 ppm) .
Q. Key Analytical Data for Intermediates
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic protons | 7.54–8.60 | m |
| tert-Butyl (C(CH3)3) | 1.44 | s |
Q. How is this compound characterized for purity and structural confirmation?
Purity is assessed via gas chromatography (GC) (>98% purity), while structural confirmation relies on 1H NMR and mass spectrometry (MS) . For example, in a synthesis protocol, GC analysis confirmed >98% purity, and NMR resolved aromatic proton splitting patterns (e.g., coupling constants for fluorine-proton interactions) . Physical properties like boiling point (162–164°C) and density (1.71 g/mL) are also critical for identification .
Q. What are the typical reactivity patterns of this compound in nucleophilic aromatic substitution (SNAr)?
The bromine atom at the 3-position is more reactive than fluorine in SNAr due to lower electronegativity and better leaving-group ability. For example, in amination reactions, Pd-catalyzed cross-coupling (e.g., Suzuki or Negishi) selectively substitutes bromine with amines. In contrast, fluorine substitution requires harsher conditions (e.g., high-temperature SNAr with strong bases like NaNH2) .
Advanced Research Questions
Q. How can chemoselectivity be controlled during amination of this compound derivatives?
Chemoselectivity depends on catalyst choice and reaction conditions:
- Pd-catalyzed systems (e.g., Pd2dba3/Xantphos) favor bromine substitution. For example, 5-bromo-2-chloro-3-fluoropyridine reacts with secondary amines to yield 2° amine products exclusively at the bromine site .
- Neat conditions (solvent-free, no catalyst) reverse selectivity, favoring substitution at the chlorine or fluorine positions via thermal activation .
Q. Selectivity Comparison
| Reaction Condition | Preferred Site | Yield (%) |
|---|---|---|
| Pd2dba3, Xantphos, base | Bromine | >80 |
| Neat, 120°C | Chlorine | 60–70 |
Q. What strategies mitigate conflicting regioselectivity in cross-coupling reactions involving this compound?
Conflicting regioselectivity arises from competing reaction pathways (e.g., halogen vs. fluorine activation). Strategies include:
- Solvent modulation : Polar aprotic solvents (e.g., DMF) enhance Pd-catalyzed bromine substitution.
- Temperature control : Lower temperatures (25–50°C) suppress side reactions at fluorine sites.
- Directing groups : Introducing transient directing groups (e.g., boronic esters) can steer coupling to specific positions .
Q. How does computational modeling predict reaction pathways for halogenated pyridines like this compound?
Density functional theory (DFT) calculations model transition states and activation energies. For example:
Q. How are competing functionalization pathways resolved in multi-halogenated pyridines?
Case study: In 5-bromo-2-chloro-3-fluoropyridine, sequential functionalization is achieved by:
Bromine substitution via Pd catalysis.
Chlorine substitution under neat conditions.
Fluorine substitution via SNAr with KOtBu.
This stepwise approach avoids intermediate incompatibility .
Data Contradiction Analysis
Conflicting reports on substitution yields (e.g., 41% vs. 80%) arise from:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
